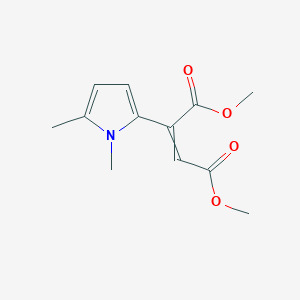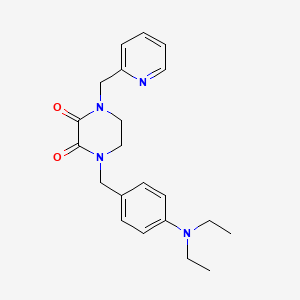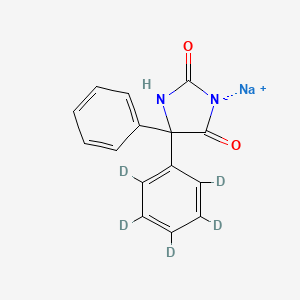
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is an organic compound with a complex branched structure It is a derivative of butane, featuring two propenyloxy groups attached to the second and third carbon atoms of the butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- typically involves the alkylation of butane derivatives. One common method is the reaction of 2,3-dimethylbutane with allyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or other strong acids is common to promote the alkylation process. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The propenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Simpler hydrocarbons such as alkanes.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The propenyloxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes that modify the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylbutane: A simpler alkane with similar branching but lacking the propenyloxy groups.
2,2-Dimethylbutane: Another branched alkane with different substitution patterns.
2,3-Dimethyl-2-butene: An alkene with similar methyl groups but different functional groups.
Uniqueness
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is unique due to the presence of the propenyloxy groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
76779-59-4 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2,3-dimethyl-2,3-bis(prop-2-enoxy)butane |
InChI |
InChI=1S/C12H22O2/c1-7-9-13-11(3,4)12(5,6)14-10-8-2/h7-8H,1-2,9-10H2,3-6H3 |
Clé InChI |
XAVNMLWQABEWLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



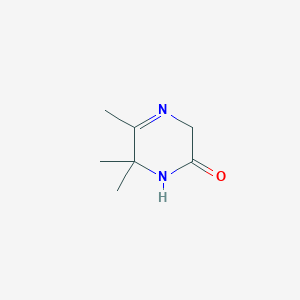

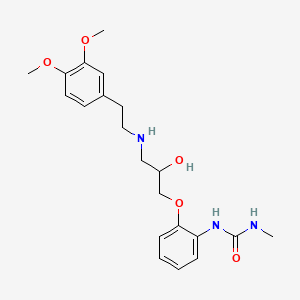

![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)

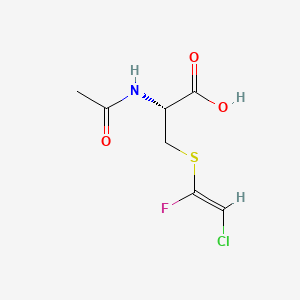
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
